![molecular formula C22H23N3O4 B1263442 6-methoxyspirotryprostatin B](/img/structure/B1263442.png)
6-methoxyspirotryprostatin B
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Overview
Description
6-methoxyspirotryprostatin B is an indole alkaloid isolated from a marine-derived fungal strain Aspergillus sydowii PFW1-13 and has been shown to exhibit cytotoxic activity. It has a role as an antineoplastic agent and an Aspergillus metabolite. It is an azaspiro compound, an indole alkaloid, an aromatic ether and a member of indolones.
Scientific Research Applications
Cytotoxicity and Antimicrobial Activity
6-Methoxyspirotryprostatin B has been identified as having cytotoxic properties against certain cell lines. In a study involving the marine-derived fungus Aspergillus sydowi, 6-methoxyspirotryprostatin B exhibited weak cytotoxicity against A-549 cells and slight cytotoxicity against HL-60 cells (Zhang et al., 2008). Additionally, this compound has been explored for its potential antimicrobial activities.
Synthesis and Structural Studies
Research has also focused on the synthesis of 6-methoxyspirotryprostatin B. A study reported a new method for the synthesis of this compound through organomediated intramolecular umpolung cyclization, which is significant for understanding its structure and potential modifications (Xi et al., 2019).
Cell Cycle Inhibition and Antitumor Potential
Further, 6-methoxyspirotryprostatin B has been studied for its effects on cell cycle inhibition. It is considered as a potential antitumor agent, particularly in its role as an inhibitor of breast cancer resistance protein. This aspect of its function was explored through structure-activity relationship studies on tryprostatin A and its analogues, including 6-methoxyspirotryprostatin B (Jain et al., 2008).
properties
Product Name |
6-methoxyspirotryprostatin B |
---|---|
Molecular Formula |
C22H23N3O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodec-3-ene-5,3'-1H-indole]-2,2',8-trione |
InChI |
InChI=1S/C22H23N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-11,16,18H,4-5,8H2,1-3H3,(H,23,28)/t16-,18-,22-/m0/s1 |
InChI Key |
UHQKDPCPFNXIDU-ZJBJCVSYSA-N |
Isomeric SMILES |
CC(=C[C@H]1[C@]2(C=C3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C |
Canonical SMILES |
CC(=CC1C2(C=C3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C |
synonyms |
6-methoxyspirotryprostatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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